3-Amino-3-(2-methylphenyl)propan-1-ol
CAS No.: 21464-52-8
Cat. No.: VC0042024
Molecular Formula: C10H15NO
Molecular Weight: 165.236
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21464-52-8 |
---|---|
Molecular Formula | C10H15NO |
Molecular Weight | 165.236 |
IUPAC Name | 3-amino-3-(2-methylphenyl)propan-1-ol |
Standard InChI | InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 |
Standard InChI Key | SSTJWHUMHSFYDT-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(CCO)N |
Introduction
Chemical Identity and Structural Characteristics
3-Amino-3-(2-methylphenyl)propan-1-ol is an organic compound with a molecular formula of C₁₀H₁₅NO and a molecular weight of approximately 165.236 g/mol. The compound is characterized by an amino group and a hydroxyl group attached to a propane chain, with a 2-methylphenyl (o-tolyl) substituent at the 3-position. The structural arrangement of these functional groups contributes to the compound's unique chemical reactivity and potential applications.
Chemical Identifiers and Properties
The compound is registered with CAS number 21464-52-8 and is known by several synonyms including 3-Amino-3-o-tolyl-1-propanol. Its structure can be represented using various chemical notations as detailed in the table below:
The compound features a three-carbon chain with a hydroxyl group at one end and an amino group at the chiral center, which is connected to a 2-methylphenyl group. This configuration creates a chiral molecule with potential stereochemical considerations in its synthesis and applications.
Physical and Chemical Properties
Based on its structural features, 3-Amino-3-(2-methylphenyl)propan-1-ol is expected to possess certain physical and chemical properties typical of compounds with both amino and hydroxyl functionalities. The presence of both hydrophilic groups (amino and hydroxyl) and a hydrophobic aromatic ring contributes to its solubility profile, making it potentially soluble in a range of polar organic solvents.
Synthetic Approaches
Related Synthetic Methods
The synthesis of related amino alcohols, such as 3-methylamino-1-phenyl-1-propanol, provides valuable context. This related compound is synthesized through:
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Claisen condensation of acetophenone with ethyl formate to form benzoylacetaldehyde sodium salt
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Condensation of the benzoylacetaldehyde sodium salt with methylamine hydrochloride to produce 1-phenyl-3-methylamino-1-propen-1-one
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Reduction with sodium borohydride in acetic acid to form 3-methylamino-1-phenyl-1-propanol
Similar approaches could potentially be adapted for the synthesis of 3-Amino-3-(2-methylphenyl)propan-1-ol, with appropriate modifications to accommodate the 2-methylphenyl substituent and primary amino group.
Research Applications and Significance
Chemical Research Applications
3-Amino-3-(2-methylphenyl)propan-1-ol contains both amino and hydroxyl functional groups, making it a versatile building block for the synthesis of more complex molecules. The compound's bifunctional nature allows for selective transformations at either the amino or hydroxyl group, enabling its use in various synthetic pathways.
As a chiral molecule with a stereogenic center at the C-3 position, 3-Amino-3-(2-methylphenyl)propan-1-ol presents opportunities for stereoselective synthesis and applications in asymmetric catalysis. The development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound would enhance its value in pharmaceutical research.
Pharmaceutical Relevance
Amino alcohols similar to 3-Amino-3-(2-methylphenyl)propan-1-ol have demonstrated significant utility in pharmaceutical chemistry. Related compounds serve as key intermediates in the synthesis of pharmaceutically active molecules, including antidepressants like fluoxetine (Prozac) .
The structural similarities between 3-Amino-3-(2-methylphenyl)propan-1-ol and established pharmaceutical intermediates suggest potential applications in the development of novel therapeutic agents. The compound's functionality allows for various chemical modifications, potentially leading to derivatives with biological activity.
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